

A Comparative Guide to SiC JFET and SiC MOSFET Performance

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In the rapidly evolving field of power electronics, **Silicon Carbide** (SiC) devices have emerged as a leading alternative to traditional silicon-based components, offering superior performance in high-power, high-frequency, and high-temperature applications. Among the available SiC transistors, Junction Field-Effect Transistors (JFETs) and Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) are two of the most prominent technologies. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal device for their specific needs.

Executive Summary

Both SiC JFETs and SiC MOSFETs offer significant advantages over their silicon counterparts, including higher blocking voltages, lower on-state resistance, and faster switching speeds.^[1] However, key differences in their device structure and operating principles lead to distinct performance characteristics. SiC MOSFETs are generally known for their simpler gate drive requirements, similar to conventional Si MOSFETs. In contrast, SiC JFETs, particularly in their normally-on configuration, often exhibit lower overall switching losses, making them highly suitable for continuous conduction mode (CCM) operations.^[1] Cascode configurations, which pair a normally-on SiC JFET with a low-voltage Si MOSFET, offer a normally-off solution with the benefits of the JFET's core characteristics.^{[2][3]}

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance metrics for SiC JFETs and SiC MOSFETs based on experimental findings.

Parameter	SiC JFET (Normally-On/Cascode)	SiC MOSFET	Key Observations
On-Resistance (Rds(on))	Lower specific on-resistance for a given die area.[4][5]	Higher channel resistance can contribute significantly to total Rds(on).[4][5]	SiC JFETs can offer lower conduction losses for the same chip size.
Switching Losses	Generally lower overall switching losses, particularly in CCM.[2][6]	Can exhibit higher switching losses compared to JFETs in some conditions.	JFETs are often more efficient in applications with continuous switching.
Turn-off Losses	Cascode configurations can have lower turn-off losses, beneficial for Discontinuous Conduction Mode (DCM) with Zero Voltage Switching (ZVS).[1]	Turn-off losses can be a significant factor in overall efficiency.[7]	The choice may depend on the specific operating mode of the converter.
Breakdown Voltage	High breakdown voltage capabilities.[4]	High breakdown voltage capabilities.[8]	Both device types are well-suited for high-voltage applications.
Thermal Stability	Can exhibit a wide thermal stability boundary. Some JFETs are always thermally stable due to a negative temperature coefficient of drain current.	On-resistance generally increases with temperature (positive temperature coefficient), which can aid in paralleling devices.[9][10] However, at lower temperatures, they can exhibit a negative temperature coefficient.[9]	JFETs can offer superior intrinsic thermal stability. MOSFETs' thermal behavior requires careful consideration, especially when paralleling.

Gate Drive Complexity	Normally-on JFETs require a specific driver topology.	Simple and well-understood gate drive requirements, similar to Si MOSFETs.[7]	MOSFETs offer easier implementation from a gate drive perspective.
	Cascode configurations simplify the drive, making it similar to a standard MOSFET.[7]		
Output Capacitance (Coss)	Lower output capacitance.[4]	Higher output capacitance compared to JFETs.[4]	Lower Coss in JFETs leads to faster switching and reduced delay times.[4]

Table 1: High-Level Performance Comparison of SiC JFETs and SiC MOSFETs.

Device	Test Conditions	Conduction Losses (W)	Switching Losses (W)	Efficiency (%)	Source
1.2 kV SiC MOSFET	5 kW Boost Converter, 25 kHz	16.8	12.8	Higher than JFET	
1.2 kV Normally-off SiC JFET	5 kW Boost Converter, 25 kHz	Higher than MOSFET	Higher than MOSFET	Lower than MOSFET	
SiC JFET (Standalone)	600W Boost Converter	Lower	Lower (overall)	Higher in CCM	[1]
SiC JFET/Si MOSFET Cascode	600W Boost Converter	Higher (due to Si MOSFET)	Lower turn-off losses	Higher in DCM with ZVS	[1][2]

Table 2: Experimental Performance Data from Converter Applications.

Experimental Protocols

To ensure a fair and accurate comparison of SiC JFET and SiC MOSFET performance, standardized experimental protocols are crucial. The following outlines the methodologies for key characterization experiments.

Static Characterization: On-Resistance ($R_{ds(on)}$) vs. Temperature

Objective: To determine the on-state resistance of the device at various junction temperatures.

Methodology:

- Test Fixture: A high-current, low-inductance test fixture is used to hold the Device Under Test (DUT). The fixture should include a temperature-controlled platform (e.g., a hot plate or thermal chamber) and separate force and sense connections for accurate voltage measurements.
- Instrumentation:
 - A high-precision power supply or source measure unit (SMU) to provide the drain current (I_d).
 - A gate driver to apply the specified gate-source voltage (V_{gs}) to fully enhance the device. For SiC MOSFETs, this is typically +15V to +20V. For a SiC JFET cascode, a standard logic-level gate voltage is applied to the Si MOSFET.
 - A voltmeter with Kelvin connections to measure the drain-source voltage (V_{ds}).
 - A temperature sensor (e.g., thermocouple) placed as close as possible to the DUT case.
- Procedure: a. Set the temperature controller to the desired junction temperature and allow the DUT to stabilize. b. Apply the specified V_{gs} to turn the device on. c. Apply a series of drain currents (e.g., from 20% to 100% of the rated DC) and measure the corresponding V_{ds} . d. Calculate $R_{ds(on)}$ as V_{ds} / I_d for each current level. e. Repeat steps a-d for a range of temperatures (e.g., 25°C, 75°C, 125°C, 175°C).
- Data Analysis: Plot $R_{ds(on)}$ as a function of junction temperature for different drain currents.

Dynamic Characterization: Switching Energy Measurement

Objective: To measure the energy dissipated during the turn-on (E_{on}) and turn-off (E_{off}) transitions.

Methodology:

- Test Circuit: A Double Pulse Test (DPT) circuit is the standard method for this measurement. The circuit consists of a DC link capacitor, a freewheeling diode (ideally a SiC Schottky diode to minimize reverse recovery effects), a load inductor, and the DUT.
- Instrumentation:
 - A high-speed oscilloscope with high-bandwidth voltage and current probes.
 - A gate driver capable of providing fast and clean gate pulses.
 - A DC power supply for the DC link voltage.
- Procedure:
 - a. The gate driver applies a first long pulse to the DUT. This allows the inductor current to ramp up to the desired test current.
 - b. The DUT is turned off for a short period, and the inductor current freewheels through the diode.
 - c. A second, shorter pulse is applied to the DUT. The turn-on and turn-off events of this second pulse are captured by the oscilloscope.
 - d. The oscilloscope records the drain-source voltage (V_{ds}), drain current (I_d), and gate-source voltage (V_{gs}) waveforms during the switching transitions.
- Data Analysis:
 - E_{on} : Integrate the product of V_{ds} and I_d from the beginning of the turn-on transition (typically 10% of V_{gs}) to the end (when V_{ds} has settled to its on-state value).
 - E_{off} : Integrate the product of V_{ds} and I_d from the beginning of the turn-off transition (typically 90% of V_{gs}) to the end (when I_d has fallen to zero).
 - Total switching energy (E_{total}) = $E_{on} + E_{off}$.

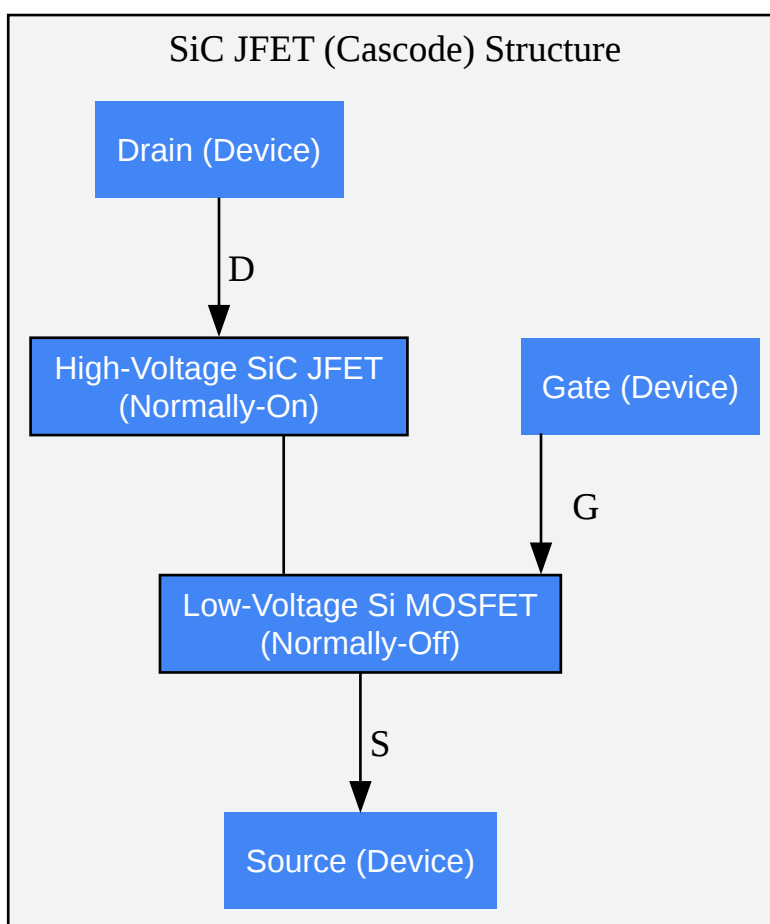
Thermal Characterization: Thermal Resistance (R_{thJC})

Objective: To measure the thermal resistance from the device junction to its case.

Methodology:

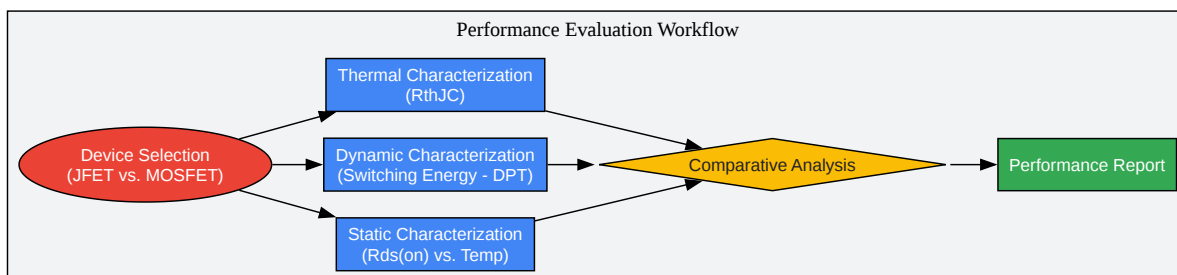
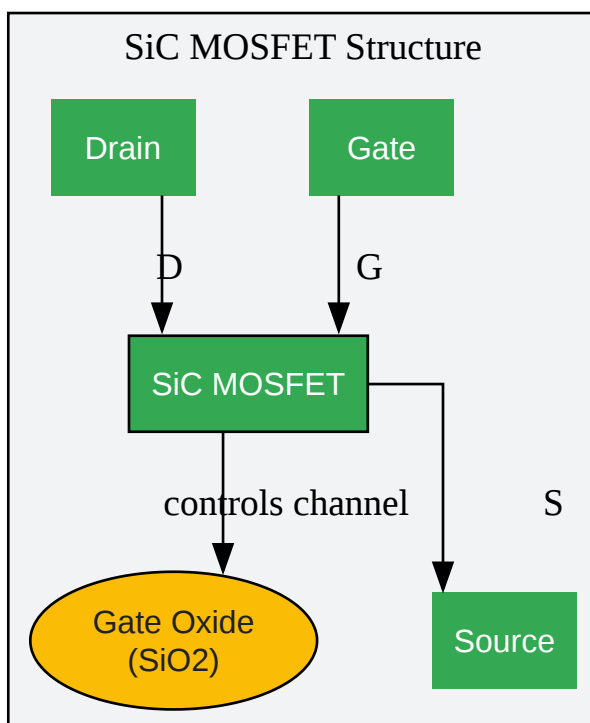
- Test Method: The JEDEC standard JESD51-14 Transient Dual Interface (TDI) method is commonly used.[\[10\]](#)
- Instrumentation:
 - A power supply to provide heating current (I_H).
 - A separate, smaller measurement current source (I_M).
 - A temperature-controlled heatsink.
 - A data acquisition system to record the transient cooling curve.
- Procedure:
 - a. Heating Phase: Apply a heating current to the DUT to raise the junction temperature to a steady state. This can be done in either body-diode mode or MOS saturation mode.[\[10\]](#)
 - b. Cooling Phase: Abruptly switch off the heating current and apply a small, constant measurement current.
 - c. Record the forward voltage drop across a temperature-sensitive parameter (e.g., the body diode voltage) as the device cools.
 - d. Convert the voltage curve to a temperature curve using a predetermined K-factor (the relationship between the temperature-sensitive parameter and temperature).
- Data Analysis: The thermal resistance is calculated from the transient thermal impedance curve derived from the cooling data.

Mandatory Visualizations



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Caption: Basic structure of a SiC JFET in a cascode configuration.



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References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. onsemi.com [onsemi.com]
- 5. Correct way to compare SiC FET on-resistance with temperature change - Semiconductor Business -Macnica [macnica.co.jp]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. st.com [st.com]
- 8. eepower.com [eepower.com]
- 9. eepower.com [eepower.com]
- 10. fscdn.rohm.com [fscdn.rohm.com]
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